molecular formula C27H40N4O6 B218353 Bis(1,3-dibutylbarbiturate)trimethine oxonol CAS No. 110425-49-5

Bis(1,3-dibutylbarbiturate)trimethine oxonol

Cat. No. B218353
CAS RN: 110425-49-5
M. Wt: 516.6 g/mol
InChI Key: ATJCYSYHWGQAET-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(1,3-dibutylbarbiturate)trimethine oxonol, also known as DiBAC4(3), is a fluorescent dye used in scientific research for various applications. It is a lipophilic cationic dye that can be used to measure membrane potential changes in cells.

Mechanism of Action

The mechanism of action of Bis(1,3-dibutylbarbiturate)trimethine oxonol involves its ability to cross cell membranes and accumulate in the mitochondria. It becomes fluorescent when it binds to the mitochondrial membrane potential. Changes in the membrane potential lead to changes in the fluorescence intensity of the dye, allowing for measurement of membrane potential changes in cells.
Biochemical and Physiological Effects:
Bis(1,3-dibutylbarbiturate)trimethine oxonol has been shown to have minimal effects on cellular function and viability. It is non-toxic and does not affect the activity of enzymes or ion channels in cells.

Advantages and Limitations for Lab Experiments

The advantages of using Bis(1,3-dibutylbarbiturate)trimethine oxonol in lab experiments include its high sensitivity and selectivity for measuring changes in membrane potential. It is also easy to use and can be used in a variety of cell types. However, the limitations include its potential for photobleaching and the need for calibration before use.

Future Directions

There are several future directions for the use of Bis(1,3-dibutylbarbiturate)trimethine oxonol in scientific research. One area of interest is the use of the dye for studying the effects of drugs on mitochondrial function. Another area is the development of new derivatives of the dye with improved properties, such as increased sensitivity and reduced photobleaching. Additionally, the use of Bis(1,3-dibutylbarbiturate)trimethine oxonol in combination with other fluorescent dyes could provide new insights into cellular function and signaling pathways.

Synthesis Methods

The synthesis of Bis(1,3-dibutylbarbiturate)trimethine oxonol involves the reaction of 1,3-dibutylbarbituric acid with trimethine oxonol. The reaction takes place in the presence of a base and an organic solvent.

Scientific Research Applications

Bis(1,3-dibutylbarbiturate)trimethine oxonol has numerous applications in scientific research. It is commonly used to measure changes in membrane potential in cells, such as neurons, cardiomyocytes, and other excitable cells. It can also be used to study the effects of drugs on membrane potential changes.

properties

CAS RN

110425-49-5

Product Name

Bis(1,3-dibutylbarbiturate)trimethine oxonol

Molecular Formula

C27H40N4O6

Molecular Weight

516.6 g/mol

IUPAC Name

1,3-dibutyl-5-[(E)-3-(1,3-dibutyl-2,4,6-trioxo-1,3-diazinan-5-yl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C27H40N4O6/c1-5-9-16-28-22(32)20(23(33)29(26(28)36)17-10-6-2)14-13-15-21-24(34)30(18-11-7-3)27(37)31(25(21)35)19-12-8-4/h13-15,20H,5-12,16-19H2,1-4H3/b14-13+

InChI Key

ATJCYSYHWGQAET-BUHFOSPRSA-N

Isomeric SMILES

CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)/C=C/C=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC

SMILES

CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C=CC=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC

Canonical SMILES

CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C=CC=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC

synonyms

is(1,3-dibutylbarbiturate)trimethine oxonol
bis(1,3-dibutylbarbituric acid)trimethyne oxonol
di-BA-C4
diBA-C4
DiBaC4

Origin of Product

United States

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